molecular formula C9H16O4 B079871 Neopentyl glycol diacetate CAS No. 13431-57-7

Neopentyl glycol diacetate

Cat. No.: B079871
CAS No.: 13431-57-7
M. Wt: 188.22 g/mol
InChI Key: ZFFGZCTVZNNVLP-UHFFFAOYSA-N
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Description

Neopentyl glycol diacetate is an organic compound with the chemical formula C₉H₁₆O₄. It is an ester derived from neopentyl glycol and acetic acid. This compound is known for its stability and is used in various industrial applications, including as a plasticizer, solvent, and intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl glycol diacetate is typically synthesized through the esterification of neopentyl glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reactants are fed into a reactor where they are heated and mixed in the presence of an acid catalyst. The water produced during the reaction is continuously removed, typically by azeotropic distillation. The resulting ester is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Neopentyl glycol diacetate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to neopentyl glycol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, forming a different ester.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Neopentyl glycol and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Neopentyl glycol diacetate has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various chemicals, including plasticizers, resins, and polymers.

    Biology: It serves as a solvent and stabilizer in biochemical assays and experiments.

    Medicine: this compound is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is employed as a plasticizer in the production of flexible plastics and as a solvent in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of neopentyl glycol diacetate primarily involves its role as a solvent and plasticizer. As a solvent, it helps dissolve other substances, facilitating chemical reactions and processes. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Neopentyl glycol diacetate can be compared with other similar compounds, such as neopentyl glycol diheptanoate and trimethylolpropane triacetate.

    Neopentyl glycol diheptanoate: This compound is also an ester of neopentyl glycol but with heptanoic acid. It has similar applications as a plasticizer and solvent but offers different physical properties due to the longer carbon chain of heptanoic acid.

    Trimethylolpropane triacetate: This compound is an ester of trimethylolpropane and acetic acid. It is used in similar applications but provides different properties due to the presence of three ester groups.

Uniqueness: this compound is unique due to its balance of stability, solubility, and plasticizing properties. Its structure provides excellent resistance to hydrolysis and oxidation, making it suitable for various demanding applications.

Properties

IUPAC Name

(3-acetyloxy-2,2-dimethylpropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(10)12-5-9(3,4)6-13-8(2)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFGZCTVZNNVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158641
Record name Neopentyl glycol diacetate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13431-57-7
Record name 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate
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Record name Neopentyl glycol diacetate
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Record name Neopentyl glycol diacetate
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Record name 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate
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Record name Neopentyl glycol diacetate
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Record name (3-acetyloxy-2,2-dimethylpropyl) acetate
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Record name NEOPENTYL GLYCOL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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